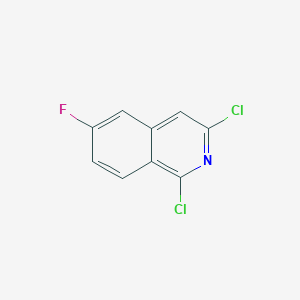

1,3-Dichloro-6-fluoroisoquinoline

描述

Significance of Halogenated Heterocycles in Modern Organic Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental in the metabolism of living cells. sigmaaldrich.com Halogenated heterocycles, a subset of these compounds, have one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached. sigmaaldrich.com These compounds are crucial in synthetic chemistry as they serve as versatile starting materials for creating more complex organic molecules. sigmaaldrich.comrsc.org The presence of a halogen atom can significantly alter the chemical reactivity and physical properties of a molecule, making them valuable tools for chemists. sigmaaldrich.commdpi.com

In medicinal chemistry, the introduction of halogen atoms into a molecule is a common strategy for enhancing its biological activity. researchgate.net This is because halogens can influence a molecule's ability to bind to biological targets, its metabolic stability, and its ability to pass through cell membranes. researchgate.net For example, chlorine is a frequently incorporated halogen in drug molecules. researchgate.net The use of visible light and photoredox catalysis has emerged as a sustainable and powerful method for the halogenation of organic compounds, further expanding the toolkit available to synthetic chemists. rsc.org

The Isoquinoline (B145761) Nucleus as a Privileged Scaffold in Drug Discovery and Materials Science

The isoquinoline nucleus, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govrsc.orgresearchgate.net This term refers to molecular frameworks that can serve as the basis for designing a wide range of biologically active compounds. researchgate.net Isoquinoline and its derivatives are found in numerous natural products, particularly alkaloids, and have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgmdpi.comamerigoscientific.com

The versatility of the isoquinoline scaffold has led to its use in the development of drugs for various diseases, including cancer, inflammatory conditions, and metabolic disorders. rsc.org Beyond pharmaceuticals, isoquinoline derivatives are also being explored in materials science for the development of new materials with enhanced properties, such as improved resistance to degradation and enhanced electrical conductivity.

Historical and Current Perspectives on the Synthesis of Substituted Isoquinolines

The synthesis of the isoquinoline core has been a topic of interest for over a century, with the first isolation of isoquinoline from coal tar occurring in 1885. mdpi.comthieme-connect.de Traditional methods for synthesizing substituted isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.govharvard.edunih.gov While these methods have been historically important, they often require harsh reaction conditions and may have limitations in terms of the types of substituents that can be introduced. rsc.org

Modern synthetic chemistry has seen the development of more versatile and efficient methods for creating substituted isoquinolines. These include palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed oxidative annulation. rsc.orgnih.gov These newer methods allow for the creation of a wider variety of substituted isoquinolines, including those that are difficult to access through traditional routes. nih.gov The development of one-pot protocols and microwave-assisted reactions has further streamlined the synthesis of these important compounds. nih.govacs.org

Research Rationale for Investigating 1,3-Dichloro-6-fluoroisoquinoline within Academic Contexts

The specific compound this compound has garnered attention in academic research due to its unique combination of a privileged isoquinoline scaffold and multiple halogen substituents. The presence of two chlorine atoms and one fluorine atom on the isoquinoline ring system creates a molecule with distinct electronic and steric properties.

This substitution pattern makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The chlorine atoms can be selectively replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Research into this compound aims to explore its reactivity and to synthesize new derivatives with potentially enhanced biological activities. For instance, derivatives of this compound have been investigated for their potential in cancer treatment.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAYBRFYRZTMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676686 | |

| Record name | 1,3-Dichloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041423-26-0 | |

| Record name | 1,3-Dichloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dichloro 6 Fluoroisoquinoline and Its Analogues

De Novo Synthesis Approaches to the Isoquinoline (B145761) Core

The fundamental construction of the isoquinoline skeleton, known as de novo synthesis, involves building the ring system from non-isoquinoline precursors. These methods are crucial for creating structurally diverse isoquinolines that are not easily accessible through the modification of existing parent compounds.

Cyclization Reactions in the Formation of Dihalogenated Fluoroisoquinolines

Cyclization reactions are a cornerstone of heterocyclic synthesis. One established pathway to a precursor for halogenated isoquinolines involves the reaction of a substituted benzoic acid derivative. For instance, a synthetic route can begin with 2-(carboxymethyl)-4-nitrobenzoic acid, which is heated with urea (B33335) in acetic acid. This reaction forms a 6-nitroisoquinoline (B1610068) intermediate. Subsequent chlorination and reduction steps can then be employed to produce halogenated isoquinoline derivatives. This multi-step process highlights a classic cyclization approach to building the core isoquinoline structure before introducing the final halogen pattern.

Annulation Strategies for Benzopyridine Ring Construction

Annulation, the process of building a new ring onto an existing one, provides a powerful and versatile route to the benzopyridine core of isoquinolines. These strategies often involve the reaction of benzene (B151609) or pyridine (B92270) derivatives with partners that provide the necessary atoms to complete the heterocyclic ring. nih.gov

One modern approach involves the reaction of pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions to assemble the isoquinoline scaffold. nih.gov This method tolerates a wide variety of functional groups and is particularly effective for creating tricyclic isoquinolines found in numerous natural products. nih.gov A key advantage is the operational simplicity and efficiency in generating molecular complexity. nih.gov For example, the reaction of a substituted pyridine with β-methoxy cyclopentenone can yield the corresponding isoquinoline, although initial yields may be low without optimization. nih.gov Optimization, such as the in situ methylation of a phenol (B47542) intermediate, has been shown to significantly improve reaction yields. nih.gov

Another class of annulation reactions involves the transition metal-catalyzed cyclocondensation of ortho-halobenzamides with alkynes, which proceeds via C-X/N-H activation to form N-substituted isoquinolone derivatives. mdpi.com Nickel-catalyzed reactions have proven effective for this transformation, showing good to high yields and high regioselectivity with unsymmetrical alkynes. mdpi.com

Table 1: Examples of Annulation Strategies for Isoquinoline Scaffolds

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Yield | Citation |

| Substituted Pyridine | β-ethoxy α,β-unsaturated carbonyl compound | LDA, -78°C to RT, then in situ methylation | Tricyclic Isoquinoline | 72% | nih.gov |

| ortho-Halobenzamide | Internal Alkyne | [Ni(dppe)Br₂], Zn, Et₃N | N-Substituted Isoquinolone | Good to High | mdpi.com |

| Benzamide | Internal Alkyne | [Cp*RhCl₂]₂ | N-Substituted Isoquinolone | Not specified | researchgate.net |

| N-alkoxybenzamide | Internal Alkyne | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | N-H Isoquinolone | Not specified | researchgate.net |

Transition Metal-Catalyzed Cyclization Reactions in Isoquinoline Synthesis

Transition metal catalysis has revolutionized the synthesis of complex heterocycles, and isoquinolines are no exception. Catalysts based on rhodium, ruthenium, palladium, nickel, and copper enable highly efficient and selective C-H activation and bond formation cascades. mdpi.comnih.gov

Rhodium(III)-catalyzed oxidative annulation of benzamides with internal alkynes is a prominent method for constructing N-substituted isoquinolones. researchgate.net This reaction proceeds through the selective cleavage of aryl C-H and N-H bonds. researchgate.net Similarly, ruthenium-catalyzed annulations of N-alkoxybenzamides with alkynes can produce N-H isoquinolones via the activation of the N-O bond, avoiding the need for an external oxidant. researchgate.net Nickel catalysis is also employed for the oxidative C-H/N-H annulation of N-heteroaromatic compounds with alkynes. nih.gov These methods provide powerful tools for creating diverse isoquinoline structures under relatively mild conditions. nih.govdntb.gov.uacore.ac.uk

Palladium-catalyzed reactions, such as the carboamination of alkenes, are used to create bicyclic structures and can offer high stereocontrol, demonstrating the precision possible with transition metal catalysis. dntb.gov.ua The choice of metal, ligand, and reaction conditions is critical for controlling the outcome and achieving high yields. core.ac.uk

Multicomponent Reaction Pathways for Isoquinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and molecular complexity. nih.gov Several MCRs have been adapted for the synthesis of isoquinoline and related heterocyclic scaffolds. nih.govtaylorfrancis.com

A notable strategy involves a sequence initiated by a Groebke–Blackburn–Bienaymé (GBB) three-component reaction, followed by N-acylation and a subsequent intramolecular Diels-Alder (IMDA) reaction. nih.gov This pathway allows for the construction of complex imidazopyridine-fused isoquinolinones. The final cyclization step is often promoted by a Lewis acid like AlCl₃ at high temperatures. nih.gov The success and yield of such MCRs are highly dependent on the electronic nature of the substituents on the starting materials. nih.gov The development of MCRs is a key area in drug discovery for generating libraries of bioactive heterocycles with high efficiency. taylorfrancis.commdpi.com

Functionalization and Derivatization of the 1,3-Dichloro-6-fluoroisoquinoline Scaffold

Once the core isoquinoline ring is formed, its properties can be finely tuned through functionalization and derivatization. For a scaffold like this compound, regioselective reactions are paramount to introduce new functionalities at specific positions.

Regioselective Halogenation and Fluorination Strategies

The introduction of additional halogen atoms or the selective replacement of existing ones on the this compound ring requires precise control of regioselectivity. The existing chloro and fluoro substituents are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming groups to specific positions.

A versatile method for the regioselective halogenation of arenes and heterocycles utilizes N-halosuccinimides in fluorinated alcohols, such as hexafluoroisopropanol (HFIP). nih.gov These mild reaction conditions allow for the synthesis of a wide array of halogenated compounds in good yields and with high regioselectivity. nih.gov This method's utility is further enhanced by its compatibility with one-pot sequential reactions, such as a halogenation followed by a Suzuki cross-coupling reaction. nih.gov

For regioselective fluorination, catalysis based on an I(I)/I(III) system has emerged as a powerful, metal-free strategy. nih.gov This approach can be used for the fluorination of various unsaturated precursors. nih.gov For instance, the regioselective fluorination of dienes has been achieved using an aryl iodide catalyst in the presence of an amine⋅HF complex, leading to highly functionalized products. nih.gov While not directly applied to this compound in the reviewed literature, these modern fluorination techniques offer promising avenues for the further derivatization of such electron-poor heterocyclic systems.

Table 2: Reagents for Regioselective Halogenation and Fluorination

| Reaction Type | Reagents | Key Features | Citation |

| Halogenation | N-Halosuccinimides in Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity, good yields. | nih.gov |

| Fluorination | I(I)/I(III) catalysis with an HF source | Metal-free, highly regioselective for unsaturated systems. | nih.gov |

| 1,4-Difluorination | p-TolI catalyst, amine:HF complex, Selectfluor® | Catalytic, regioselective for dienes. | nih.gov |

Selective Introduction of Halogen Atoms at C1, C3, and C6 Positions

The precise installation of halogen atoms at the C1, C3, and C6 positions of the isoquinoline scaffold is a cornerstone of synthesizing this compound and its analogues. The unique electronic properties conferred by this specific substitution pattern are achieved through carefully controlled synthetic sequences.

One common strategy begins with an already chlorinated isoquinoline core. The synthesis can start with 1,3-dichloroisoquinoline, which then undergoes a nucleophilic aromatic substitution to introduce the fluorine atom at the desired C6 position. This is often accomplished using a fluoride (B91410) salt, such as potassium fluoride.

An alternative and versatile pathway involves building the halogenation pattern from a precursor molecule. For instance, a synthetic route can commence with 2-(carboxymethyl)-4-nitrobenzoic acid. This starting material is cyclized and subsequently chlorinated to yield 1,3-dichloro-6-nitroisoquinoline. The nitro group at the C6 position is a key functional handle. It can be reduced to an amino group (forming 6-amino-1,3-dichloroisoquinoline), which can then be converted to the target fluoro group via a Sandmeyer-type reaction. This stepwise approach allows for the selective and late-stage introduction of the fluorine atom.

Table 1: Synthetic Pathways for Selective Halogenation

| Starting Material | Key Reagents/Steps | Intermediate/Product | Selectivity Focus |

|---|---|---|---|

| 1,3-Dichloroisoquinoline | Potassium fluoride (KF) | This compound | C6 Fluorination |

| 2-(Carboxymethyl)-4-nitrobenzoic acid | 1. Urea, Acetic Acid2. Chlorination (e.g., POCl₃/PCl₅) | 1,3-Dichloro-6-nitroisoquinoline | C1/C3 Chlorination |

Chemo- and Regioselective Transformations of Dichloro-Fluoroisoquinolines

The this compound molecule is characterized by two reactive chlorine atoms at the C1 and C3 positions. These positions are electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for the chemo- and regioselective transformations that make this compound a valuable building block in organic synthesis.

The chlorine atoms can be selectively displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups. The relative reactivity of the C1 and C3 positions can often be controlled by tuning reaction conditions such as temperature, solvent, and the nature of the nucleophile, enabling stepwise functionalization. For example, a stronger nucleophile or higher temperatures might lead to the substitution of both chlorine atoms, while milder conditions could favor monosubstitution, often preferentially at the C1 position.

Common transformations include:

Amination: Reaction with primary or secondary amines to introduce substituted amino groups.

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form ethers.

Thiolation: Displacement by thiols to create thioethers.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively.

These selective transformations are critical for building more complex molecular architectures, such as indole-isoquinoline hybrids, from the this compound scaffold.

Green Chemistry Principles in the Synthesis of Halogenated Isoquinolines

The synthesis of halogenated isoquinolines is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve process safety. Traditional methods often rely on harsh reagents and volatile organic solvents. niscpr.res.in Modern approaches seek to replace these with more sustainable alternatives.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing conventional solvents with biodegradable and less hazardous options is a primary goal. Examples include polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, and deep eutectic solvents (DES), which are often composed of inexpensive, recyclable, and non-hazardous components. niscpr.res.inresearchgate.net Biomass-derived ethanol (B145695) has also been used as a green solvent for isoquinolone synthesis, operating under mild, room-temperature conditions. chemistryviews.org

Catalysis: Transition-metal catalysts, such as Ruthenium(II) and Rhodium(III) complexes, are being used to develop new, efficient synthetic routes. niscpr.res.inchemistryviews.org These catalysts can enable reactions under milder conditions, reduce the need for stoichiometric reagents, and can often be recycled and reused, improving atom economy. niscpr.res.in

Energy Efficiency: Developing reactions that proceed at lower temperatures, such as the room-temperature synthesis of isoquinolones in ethanol, significantly reduces energy consumption. chemistryviews.org

Waste Reduction: Methodologies that avoid stoichiometric external oxidants or hazardous reagents like phosphorus oxychloride (POCl₃) contribute to a cleaner process with less problematic waste. chemistryviews.orggoogle.com

Table 2: Comparison of Green Synthesis Approaches for Isoquinoline Derivatives

| Principle | Approach | Example | Environmental Benefit |

|---|---|---|---|

| Alternative Solvents | Use of Deep Eutectic Solvents (DES) | Synthesis of pyrazino[2,1-a]isoquinoline intermediates. researchgate.net | Biodegradable, non-hazardous, economical, and often recyclable. researchgate.net |

| Use of Polyethylene Glycol (PEG-400) | Ru(II)-catalyzed synthesis of 1-phenyl isoquinolines. niscpr.res.in | Biodegradable solvent, allows for simple product extraction. niscpr.res.in | |

| Use of Biomass-Derived Ethanol | Rh(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones. chemistryviews.org | Renewable solvent, enables mild, room-temperature reactions. chemistryviews.org | |

| Catalysis | Homogeneous Recyclable Catalyst | Ru(II)/PEG-400 system for C-H/N-N bond activation. niscpr.res.in | Reusable catalytic system improves atom economy and reduces cost. niscpr.res.in |

| Process Conditions | Mild/Room Temperature Reactions | Rh(III)-catalyzed annulation in ethanol. chemistryviews.org | Reduced energy consumption and elimination of harsh conditions. chemistryviews.org |

Scale-Up Synthesis and Process Optimization for this compound

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents significant challenges that require rigorous process optimization. The goal is to develop a robust, cost-effective, and safe process that consistently delivers a high-purity product.

Drawing parallels from process optimization of other halogenated heterocycles, several key areas are targeted for improvement: google.com

Reagent Selection: Replacing hazardous, expensive, or inefficient reagents is a primary concern. For instance, in similar chlorination reactions, corrosive and environmentally problematic reagents like phosphorus oxychloride (POCl₃) might be substituted with alternatives like phosgene (B1210022) or solid phosgene, which can reduce phosphorus-containing byproducts and simplify workup. google.com

Catalyst Optimization: The introduction of a catalyst can significantly increase reaction rates and improve selectivity, leading to higher yields and purity. google.com For the synthesis of this compound, optimizing the catalyst for the chlorination or fluorination steps could be critical.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and reagent stoichiometry must be carefully optimized. This involves finding a balance between maximizing yield and throughput while minimizing side reactions and energy consumption.

Downstream Processing: The purification of the final product is a crucial step in scale-up. This may involve optimizing crystallization conditions to achieve the desired purity and crystal form or developing efficient chromatographic methods, such as stacked injection chromatography, to maximize throughput for high-purity separations. google.comcolab.ws

Waste Management: A key aspect of process optimization is the minimization and management of waste streams. This includes recycling solvents and reagents where feasible and ensuring that byproducts are handled in an environmentally responsible manner. google.com

Table 3: Parameters for Scale-Up and Process Optimization

| Parameter | Objective | Potential Strategy |

|---|---|---|

| Chlorinating Agent | Reduce hazardous waste, improve efficiency. | Replace POCl₃ with phosgene or other modern chlorinating agents. google.com |

| Reaction Rate | Increase throughput. | Introduce or optimize a catalyst (e.g., pyridine or a phase-transfer catalyst). google.com |

| Purity | Meet quality specifications. | Optimize crystallization conditions; develop scalable chromatography methods. google.comcolab.ws |

| Solvent Usage | Reduce cost and environmental impact. | Implement solvent recycling loops. google.com |

| Yield | Maximize product output. | Fine-tune temperature, stoichiometry, and reaction time. |

Mechanistic Investigations of Reactivity and Transformation Pathways of 1,3 Dichloro 6 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on 1,3-Dichloro-6-fluoroisoquinoline

Nucleophilic aromatic substitution (SNAr) on the this compound ring proceeds through an addition-elimination mechanism. This process is facilitated by the electron-withdrawing nature of the nitrogen atom in the isoquinoline (B145761) ring and the halogen substituents. nih.gov The reaction involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org Subsequently, a halide ion is eliminated, leading to the substituted product. openstax.org

Role of Halogen Position and Electronic Effects on SNAr Reactivity

The positions of the halogen atoms and their corresponding electronic effects are critical in determining the regioselectivity of SNAr reactions. The presence of electron-withdrawing groups, such as the nitrogen atom in the isoquinoline ring, activates the ring towards nucleophilic attack. nih.gov Specifically, for an SNAr reaction to occur, an electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. openstax.orglibretexts.org A meta-positioned substituent does not provide this resonance stabilization, rendering the reaction less favorable at that position. openstax.org In the case of this compound, the chlorine atoms at C1 and C3 are activated by the ring nitrogen, making them susceptible to nucleophilic attack.

Competitive Nucleophilic Displacement at C1, C3, and C6

The presence of three halogen atoms on the isoquinoline ring introduces the possibility of competitive nucleophilic displacement. The differential reactivity of the C1, C3, and C6 positions is a key factor in synthetic applications. The chlorine atoms at C1 and C3 are generally more susceptible to displacement than the fluorine atom at C6 in typical SNAr reactions. This is because the positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. While fluorine is highly electronegative, its position on the benzene (B151609) ring portion of the isoquinoline, meta to the activating nitrogen, makes it less prone to substitution under standard SNAr conditions. This differential reactivity allows for selective substitution by controlling the reaction conditions and the nature of the nucleophile.

Impact of Leaving Group Identity (Chlorine vs. Fluorine) on Reaction Outcomes

In the context of nucleophilic aromatic substitution, the identity of the leaving group can have a significant impact on the reaction rate. Contrary to what is observed in SN1 and SN2 reactions, where iodide is the best leaving group among halogens, in SNAr reactions, fluoride (B91410) is often the best leaving group. youtube.comyoutube.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by a more electron-withdrawing group that makes the carbon atom more electrophilic. youtube.com Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com However, in this compound, the positional effects dominate. The chlorine atoms at the activated C1 and C3 positions are more readily displaced than the fluorine at the less activated C6 position. Therefore, in this specific molecule, chlorine serves as the more common leaving group in SNAr reactions.

Cross-Coupling Reactions Involving this compound

Beyond nucleophilic substitution, this compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atoms at the C1 and C3 positions of this compound can readily participate in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (in Suzuki and Stille couplings) or carbopalladation (in Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The development of efficient palladium catalysts has made it possible to couple even less reactive aryl chlorides. rsc.org These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the C1 and C3 positions, providing a versatile route to functionalized isoquinoline derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide | Organoboron Compound | Palladium Complex | Biaryl |

| Heck | Aryl Halide | Alkene | Palladium Complex | Substituted Alkene |

| Sonogashira | Aryl Halide | Terminal Alkyne | Palladium & Copper Complexes | Aryl Alkyne |

C-H Activation and Functionalization Strategies

While the primary sites for functionalization on this compound are the halogenated positions, modern synthetic methods also offer strategies for C-H activation. These reactions involve the direct functionalization of carbon-hydrogen bonds, providing a more atom-economical approach to modifying the molecule. Although specific examples for this compound are not extensively detailed in the provided search results, the principles of C-H activation on heterocyclic systems are well-established. Such strategies could potentially be applied to the remaining C-H bonds on the isoquinoline scaffold, further expanding the synthetic utility of this compound.

Photochemical Cross-Coupling Approaches for Polychlorinated Heteroarenes

Photochemical methods offer a powerful and sustainable alternative to traditional cross-coupling reactions, often proceeding under mild conditions without the need for pre-functionalized starting materials. For polychlorinated heteroarenes like this compound, these approaches are particularly valuable for selective C-H functionalization.

Recent research has highlighted the direct C-H carbofunctionalization of medicinally-relevant heteroarenes through the photoreduction of (hetero)aryl halides. nih.govresearchgate.netnih.gov This process utilizes visible light, often blue light, to generate reactive aryl radical intermediates in a controlled manner. nih.govresearchgate.net These radicals can then engage with a variety of electron-rich and electron-poor heteroarene scaffolds. nih.govresearchgate.netnih.gov The reaction is notable for its tolerance of various functional groups, a critical advantage in complex molecule synthesis and for applications like DNA-encoded library (DEL) technology. nih.govresearchgate.netrsc.org In the context of DEL, the ability to perform these reactions under mild, dilute, and aqueous conditions is a significant advantage. nih.govnih.gov

The general mechanism involves the excitation of a photosensitizer or a photoactive complex which facilitates a single-electron transfer (SET) to an aryl halide, leading to its reductive dehalogenation and the formation of an aryl radical. nih.gov This radical species is then poised to attack the C-H bonds of the heteroarene partner. The regioselectivity of this attack is governed by the electronic properties of the heteroarene. For isoquinoline derivatives, functionalization is often observed at electron-deficient positions. This Minisci-type C–H arylation has been successfully applied to both electron-deficient and electron-rich heteroaromatics, including quinolines and isoquinolines. nih.gov

Table 1: Key Features of Photochemical C-H Arylation of Heteroarenes

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Direct C-H Arylation (Minisci-type) | nih.gov |

| Energy Source | Visible Light (e.g., Blue Light) | nih.govresearchgate.net |

| Key Intermediate | Aryl Radical | nih.govnih.gov |

| Substrate Scope | Broad, includes electron-rich and electron-poor heteroarenes | nih.govresearchgate.net |

| Advantages | Mild conditions, functional group tolerance, avoids pre-functionalization | nih.govnih.gov |

| Applications | DNA-encoded library (DEL) synthesis, medicinal chemistry | nih.govrsc.org |

Transition Metal-Free Coupling Methodologies

The development of transition metal-free coupling reactions is a significant goal in modern organic synthesis, aiming to reduce cost and environmental impact. For substrates like this compound, these methods provide alternative pathways for C-C and C-heteroatom bond formation.

One prominent strategy involves the use of diaryliodonium salts as arylating agents. nih.govnih.gov These hypervalent iodine reagents enable the direct C-H arylation of heteroarenes under metal-free conditions, often at room temperature. nih.govnih.gov This approach has been successfully applied to a wide range of heterocyclic compounds, including imidazoles, pyridines, and quinoxalin-2(1H)-ones. nih.govnih.gov The reaction proceeds via a proposed mechanism involving either a radical pathway or an SNAr-type pathway, depending on the specific substrates and conditions. The use of a base, such as KOtBu or N,N-diethylaniline, is often required to facilitate the reaction. nih.gov

Another metal-free approach is the oxidative C1 arylation of tetrahydroisoquinolines using Grignard reagents, mediated by an oxidant like diethyl azodicarboxylate (DEAD). organic-chemistry.org This C-H activation strategy leads to the formation of an iminium ion intermediate, which is then attacked by the nucleophilic Grignard reagent. organic-chemistry.org While this method applies to the tetrahydroisoquinoline core, it highlights the potential for metal-free C-H functionalization of the isoquinoline system. These methodologies are particularly attractive for late-stage functionalization in drug discovery, allowing for the diversification of complex molecular scaffolds without resorting to de novo synthesis. nih.gov

Table 2: Comparison of Transition Metal-Free Coupling Methods for Heteroarenes

| Method | Arylating Agent | Key Intermediate | Conditions | Heterocycle Examples | Source(s) |

|---|---|---|---|---|---|

| Diaryliodonium Salts | Diaryliodonium tetrafluoroborates/triflates | Aryl radical or SNAr intermediate | Base-promoted (e.g., KOtBu), often room temp. | Quinoxalin-2(1H)-ones, Imidazoles, Pyridines | nih.govnih.gov |

| Oxidative Arylation | Aryl Grignard Reagents | Iminium ion | Oxidant (e.g., DEAD), room temp. | N-Alkyl-tetrahydroisoquinolines | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Fluoroisoquinoline System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. dalalinstitute.com The reactivity and regioselectivity of EAS on the this compound ring are dictated by the electronic effects of the substituents and the inherent properties of the isoquinoline core.

The isoquinoline ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. The reaction typically occurs on the benzene ring portion of the scaffold. The substituents on this compound further modulate this reactivity:

Chlorine Atoms (at C1 and C3): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which destabilizes the positively charged arenium ion intermediate. lkouniv.ac.inyoutube.com However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the intermediate for attack at these positions. lkouniv.ac.in In this molecule, their effect is primarily on the pyridine (B92270) ring, which is already deactivated and generally not the site of electrophilic attack.

Fluorine Atom (at C6): Fluorine is the most electronegative halogen and thus strongly deactivating via induction. Like other halogens, it is an ortho-, para-director. Its position at C6 will direct incoming electrophiles to the C5 and C7 positions.

Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using X₂/FeX₃) would follow this predicted regioselectivity, with the electrophile (e.g., NO₂⁺ or Br⁺) preferentially adding to the C5 or C7 position, though yields are expected to be low. masterorganicchemistry.comyoutube.com

Radical Reactions and Electron Donor-Acceptor (EDA) Complex Chemistry in Isoquinoline Transformations

Radical reactions, particularly those initiated by the photoexcitation of electron donor-acceptor (EDA) complexes, have become a cornerstone of modern synthetic chemistry. researchgate.netacs.orgnih.gov An EDA complex is a ground-state aggregate formed between an electron-rich donor (D) and an electron-poor acceptor (A). nih.govhepatochem.com Upon absorption of light, this complex can undergo a single-electron transfer (SET) to generate radical ions ([D⁺•, A⁻•]), which can then initiate a variety of chemical transformations. hepatochem.com

This approach is highly relevant for isoquinoline chemistry. Isoquinolines can act as either the donor or acceptor component depending on the reaction partner. For instance, in the presence of a suitable electron acceptor, an isoquinoline derivative can serve as the donor, leading to the formation of a radical cation that can undergo further reactions. Conversely, the electron-deficient nature of the pyridine ring in isoquinoline allows it to act as an acceptor for radicals generated from other sources.

A key advantage of EDA chemistry is that it often proceeds without a dedicated photocatalyst, using the substrates themselves to form the photoactive species. nih.govhepatochem.com The formation of the EDA complex is often evidenced by the appearance of a new charge-transfer band in the UV-vis spectrum. acs.org Visible light irradiation of this complex can trigger irreversible fragmentation or radical addition pathways that are synthetically useful. acs.orgnih.gov This strategy has been employed for various transformations, including alkylations and perfluoroalkylations of heterocycles. researchgate.netnih.gov The regioselectivity of radical addition to the isoquinoline nucleus generally favors the electron-deficient positions, such as C1.

Table 3: Principles of EDA Complex Chemistry in Isoquinoline Transformations

| Concept | Description | Source(s) |

|---|---|---|

| EDA Complex | A ground-state, weak molecular aggregate between an electron donor (D) and an electron acceptor (A). | nih.govhepatochem.com |

| Initiation | Visible light irradiation excites the EDA complex, promoting a single-electron transfer (SET). | researchgate.netacs.org |

| Intermediates | Radical ions (D⁺•, A⁻•) are formed, which subsequently generate reactive radical species. | hepatochem.com |

| Role of Isoquinoline | Can act as either the electron donor or the acceptor component, depending on substituents and reaction partner. | researchgate.net |

| Key Advantage | Often proceeds without external photocatalysts, utilizing substrates to form the photoactive species. | nih.govhepatochem.com |

| Typical Reactions | Alkylation, Arylation, Perfluoroalkylation. | researchgate.netnih.gov |

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Understanding the reaction kinetics and thermodynamics of transformations involving this compound is crucial for reaction optimization, mechanistic elucidation, and process scale-up. While specific experimental kinetic and thermodynamic data for this compound are not widely published, the principles governing such studies can be outlined.

Reaction Kinetics: Kinetic studies would focus on determining the rate law, rate constants, and activation energy for key reactions, such as nucleophilic aromatic substitution (SNAr) at the C1 or C3 positions or the cross-coupling reactions mentioned previously.

Activation Parameters: Performing the reaction at different temperatures allows for the calculation of the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T). This provides insight into the energy barrier of the rate-determining step.

Thermodynamic Studies: Thermodynamic analysis quantifies the energy changes associated with a reaction, determining its feasibility and the position of equilibrium. Key parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Methodology: Calorimetry can be used to directly measure the heat of reaction (ΔH). The Gibbs free energy (ΔG) can be calculated from the equilibrium constant (K_eq) of a reversible reaction (ΔG = -RTln(K_eq)). rsc.org The change in entropy (ΔS) reflects the change in disorder of the system.

Significance: A negative ΔG indicates a spontaneous reaction. The enthalpy term (ΔH) reflects the change in bond energies, while the entropy term (ΔS) relates to the change in molecularity and degrees of freedom. rsc.org For example, in a coupling reaction where two molecules combine to form one, a negative (unfavorable) ΔS would be expected.

Table 4: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Transformation

| Parameter | Definition | Typical Method of Determination | Significance for this compound |

|---|---|---|---|

| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Monitoring concentration vs. time (HPLC, GC). | Quantifies the intrinsic speed of a reaction (e.g., substitution at C1 vs. C3). |

| Reaction Order | The exponent of a reactant's concentration in the rate law. | Method of initial rates. | Elucidates the number of molecules involved in the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Arrhenius plot (running the reaction at various temperatures). | Indicates the temperature sensitivity of the reaction rate. |

| Enthalpy Change (ΔH) | The net heat absorbed or released during the reaction. | Calorimetry. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy Change (ΔS) | The change in the degree of disorder of the system. | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS). | Reflects changes in molecularity and freedom of motion. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work; determines spontaneity. | Calculated from the equilibrium constant or from ΔH and ΔS. | Indicates the thermodynamic favorability of a transformation. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1,3 Dichloro 6 Fluoroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,3-dichloro-6-fluoroisoquinoline. By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For isoquinoline (B145761) and its derivatives, the aromatic protons typically appear in the downfield region of the spectrum. organicchemistrydata.org The presence of electron-withdrawing chloro and fluoro substituents further influences the chemical shifts of the remaining protons.

In some instances, the ¹H NMR spectra of isoquinoline derivatives can exhibit line broadening, which may complicate interpretation. ias.ac.in However, for this compound, distinct signals are expected for the protons on the benzene (B151609) ring, with their multiplicity and coupling constants providing crucial information for assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.5 - 8.0 | Singlet | - |

| H-5 | 7.6 - 8.1 | Doublet of doublets | J(H-5, H-7), J(H-5, H-8) |

| H-7 | 7.2 - 7.7 | Doublet of doublets | J(H-7, H-5), J(H-7, H-8) |

| H-8 | 8.0 - 8.5 | Doublet | J(H-8, H-7) |

Note: The predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. issuu.com Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbons bonded to the electronegative chlorine and fluorine atoms are expected to be significantly deshielded and appear at higher chemical shifts. bohrium.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 125 - 130 |

| C-5 | 115 - 120 (doublet, J(C-5, F)) |

| C-6 | 160 - 165 (doublet, J(C-6, F)) |

| C-7 | 110 - 115 (doublet, J(C-7, F)) |

| C-8 | 130 - 135 |

| C-8a | 140 - 145 |

Note: The predicted values are based on general knowledge of similar structures and may vary based on solvent and experimental conditions. The fluorine atom will cause splitting of adjacent carbon signals.

¹⁹F NMR Spectroscopic Analysis and Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is particularly valuable for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. thermofisher.com The chemical shift of the fluorine atom in this compound provides direct insight into its electronic environment. biophysics.org For aromatic fluorine compounds, the chemical shifts typically appear in a specific region of the ¹⁹F NMR spectrum. ucsb.edu

The coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides further structural confirmation. thermofisher.com The magnitude of these coupling constants can help to definitively assign the position of the fluorine substituent on the isoquinoline ring. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | -110 to -120 | Multiplet |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃). The multiplicity arises from coupling to neighboring protons.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm its molecular formula, C₉H₄Cl₂FN. calpaclab.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of the atoms. mdpi.com The presence of two chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion peak and its fragments. issuu.com

Single-Crystal X-Ray Diffraction for Definitive Molecular Structure Determination

While obtaining suitable single crystals can be a challenge, a successful X-ray crystallographic analysis provides the definitive proof of the molecular structure, confirming the positions of the chloro and fluoro substituents on the isoquinoline framework. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies.

Computational Chemistry and Theoretical Studies of 1,3 Dichloro 6 Fluoroisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com For 1,3-dichloro-6-fluoroisoquinoline, DFT calculations can provide a wealth of information about its fundamental properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the electron distribution within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the presence of electronegative chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the parent isoquinoline (B145761). The precise locations of these substituents will dictate the spatial distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | The highest occupied molecular orbital, primarily localized on the isoquinoline ring system, indicating regions of higher electron density susceptible to electrophilic attack. |

| LUMO | -2.10 | The lowest unoccupied molecular orbital, with significant contributions from the carbon atoms bonded to the chlorine atoms, suggesting sites for nucleophilic substitution. |

| Gap | 5.15 | The energy difference between the HOMO and LUMO, indicative of the molecule's overall reactivity. |

Note: The data in this table is illustrative and represents expected values based on theoretical principles. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting intermolecular interactions, as it shows regions of positive and negative electrostatic potential. researchgate.net Red-colored regions indicate a negative potential (electron-rich), while blue regions signify a positive potential (electron-poor). researchgate.net

In the case of this compound, the ESP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for protonation or coordination to metal ions. The fluorine and chlorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms on the aromatic ring would exhibit a positive potential.

Illustrative Electrostatic Potential Data for this compound

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Interpretation |

| Nitrogen (N) | -45 | A region of high negative potential, indicating a likely site for electrophilic attack or hydrogen bonding. |

| Chlorine (C1-Cl) | -15 | A moderately negative potential, influencing the reactivity of the adjacent carbon atom. |

| Chlorine (C3-Cl) | -18 | A slightly more negative potential than the C1-Cl, potentially due to the electronic environment. |

| Fluorine (C6-F) | -25 | A significant negative potential, affecting the charge distribution on the benzene (B151609) ring portion of the isoquinoline. |

| Hydrogen atoms | +10 to +20 | Regions of positive potential, making them susceptible to interactions with nucleophiles. |

Note: The data in this table is illustrative and represents expected values based on theoretical principles. Actual values would be obtained from specific DFT calculations.

Transition State Modeling for Reaction Pathways

Computational chemistry allows for the modeling of reaction mechanisms by identifying and characterizing transition states. acs.org For this compound, this is particularly useful for understanding nucleophilic aromatic substitution reactions, where one or both of the chlorine atoms are replaced by other functional groups. By calculating the energy of the transition state, chemists can predict the activation energy of a reaction and thus its rate. This modeling can help to explain the regioselectivity of substitutions, for instance, why a nucleophile might preferentially attack the C1 or C3 position.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

While DFT calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with other molecules, such as solvents or biological macromolecules. If this compound were being investigated as a potential drug candidate, MD simulations could model its binding to a target protein, providing information about the stability of the complex and the key intermolecular interactions involved.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. researchgate.netnih.gov For a class of compounds including this compound, a QSAR study could be developed to predict their potential efficacy as, for example, enzyme inhibitors. japsonline.comjapsonline.comresearchgate.net This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical techniques to build a predictive model. Similarly, QSPR models can be used to predict physical properties like boiling point, solubility, or toxicity. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also highly effective at predicting various spectroscopic properties, which can aid in the characterization of new compounds. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netmdpi.com The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. mdpi.com Discrepancies between calculated and experimental spectra can also point to interesting electronic or structural features.

Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Wavenumber/Chemical Shift/Wavelength | Assignment |

| IR | ~1620 cm⁻¹ | C=N stretching vibration of the isoquinoline ring. |

| IR | ~1100 cm⁻¹ | C-F stretching vibration. |

| ¹³C NMR | ~150 ppm | Carbon atom attached to the nitrogen (C1). |

| ¹H NMR | ~7.5-8.5 ppm | Aromatic protons on the isoquinoline ring system. |

| UV-Vis | ~320 nm | π → π* electronic transition within the aromatic system. |

Note: The data in this table is illustrative and represents expected values based on theoretical principles. Actual values would be obtained from specific computational calculations.

Biological and Medicinal Chemistry Research Applications of 1,3 Dichloro 6 Fluoroisoquinoline Derivatives

1,3-Dichloro-6-fluoroisoquinoline as a Key Intermediate in Drug Discovery Research

The compound this compound is a halogenated heterocyclic molecule with the formula C₉H₄Cl₂FN. calpaclab.com Its structure, featuring two reactive chlorine atoms at positions C1 and C3, and a fluorine atom at C6, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The distinct electronic and steric properties conferred by this substitution pattern are frequently exploited in the creation of more complex molecules with potential therapeutic value.

This compound serves as a key starting material for the synthesis of a wide array of biologically active isoquinoline (B145761) derivatives. The chlorine atoms on the isoquinoline ring are susceptible to nucleophilic aromatic substitution, allowing for their replacement with various functional groups. This reactivity enables medicinal chemists to generate libraries of related compounds for biological screening.

For instance, the isoquinoline scaffold is a core component of numerous alkaloids with documented biological effects, and synthetic derivatives are actively pursued as potential drugs for a range of diseases, including cancer and metabolic disorders. rsc.orgnih.gov The synthesis of these derivatives often involves the stepwise modification of a core structure like this compound. Research has demonstrated that derivatives such as isoquinolinamines and isoindoloquinazolinones show antiproliferative activity in leukemia cells, highlighting the therapeutic potential of this class of compounds. nih.gov

A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups in a molecule responsible for its biological activity. The this compound scaffold can be readily integrated into larger, more complex pharmacophores to target specific enzymes or receptors. Its rigid structure provides a defined orientation for appended functional groups, facilitating their interaction with biological targets.

The process of integrating this intermediate into a larger molecule often involves reactions like condensation or substitution at the chlorinated positions. Through such synthetic strategies, the isoquinoline core becomes part of a larger molecular architecture designed to fit precisely into the binding site of a target protein. This approach has been used to develop inhibitors for various enzymes, where the isoquinoline moiety serves as a key anchoring element.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the roles of the halogen atoms and the effects of different substituents at various positions on the isoquinoline ring.

The presence and position of halogen atoms on the isoquinoline scaffold can dramatically influence a compound's potency and selectivity. nih.gov Halogens affect a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical for its pharmacological profile.

The fluorine atom at the C6 position is a key feature. Its high electronegativity can alter the acidity of nearby protons and create specific interactions, such as hydrogen bonds or halogen bonds, with a biological target. Research on isoquinoline-1,3-dione-based inhibitors of the deubiquitinase USP2 has shown that the introduction of a fluorine atom can completely switch the selectivity of inhibition between two similar enzymes, USP2 and USP7. nih.gov This demonstrates the profound impact that a single halogen atom can have on target specificity.

Systematic exploration of how different chemical groups at the C1, C3, and C6 positions affect biological activity is a cornerstone of SAR studies for this class of compounds. The chlorine atoms at C1 and C3 are relatively labile and can be replaced with a variety of substituents through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to probe for optimal interactions with a target.

The fluorine at C6 is generally less reactive and often kept constant while modifications are made elsewhere. This allows researchers to isolate the effects of changes at the C1 and C3 positions. For example, in the development of antibacterial arylfluoroquinolones, the greatest potency was achieved with specific substitutions at the C1 and C7 positions, while retaining fluorine atoms at C6 and C8. nih.gov

The insights gained from SAR studies are most powerful when applied to a specific molecular target. By understanding how structural changes affect binding and activity for a particular protein, researchers can rationally design more potent and selective molecules.

For instance, SAR studies on tetrahydroquinolone derivatives as modulators of GPR41, a G protein-coupled receptor, revealed that modifications to an aryl group attached to the core structure could switch the compound's activity from antagonistic to agonistic. nih.gov Similarly, in the development of inhibitors for the B-Raf(V600E) kinase, a cancer target, SAR exploration of pyrazolo[3,4-c]isoquinoline derivatives led to the discovery of potent inhibitors with good oral bioavailability. researchgate.net In another example, SAR studies of covalent inhibitors for PPARG, a nuclear receptor implicated in metabolic diseases and cancer, showed that achieving selectivity was dependent on a unique cysteine residue in the target's binding domain, and that optimizing interactions in both pre-covalent and post-covalent states was crucial. broadinstitute.org These examples underscore the importance of tailoring the SAR campaign to the specific topology and chemical environment of the target's binding site.

Development of Radiolabeled this compound Analogues for Positron Emission Tomography (PET) Imaging Research

The unique structural features of the this compound scaffold make it a valuable platform for the development of novel radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

The integration of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into the this compound structure is a critical step in creating PET tracers. Fluorine-18 is favored for its near-ideal half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. nih.govnih.govresearchgate.net The primary challenge lies in developing efficient and rapid radiolabeling methods.

Several strategies can be employed for the radiofluorination of isoquinoline derivatives. Nucleophilic aromatic substitution (SNAr) is a common method, where a leaving group on the aromatic ring is displaced by [¹⁸F]fluoride. nih.gov For a molecule like this compound, this could involve replacing one of the chlorine atoms with ¹⁸F. However, the existing fluorine at the 6-position might deactivate the ring towards further nucleophilic attack, necessitating careful optimization of reaction conditions.

Another powerful approach is the use of prosthetic groups or building blocks. nih.gov This indirect labeling method involves first synthesizing a small, reactive molecule containing ¹⁸F, which is then attached to the larger isoquinoline scaffold. For instance, an ¹⁸F-labeled alkyl or fluoroalkoxy group could be attached to a precursor molecule. nih.gov This is particularly useful for complex molecules or when direct fluorination is challenging. One such technique involves the silicon-fluoride acceptor (SiFA) methodology, which allows for a simple isotopic exchange reaction under mild conditions, reducing the complexity of the radiolabeling process. youtube.com Another method is the inverse electron demand Diels-Alder reaction, where a trans-cyclooctene (B1233481) (TCO) functionalized isoquinoline derivative can be reacted with an ¹⁸F-labeled tetrazine. nih.gov

The choice of strategy depends on the specific chemical properties of the precursor and the desired position of the ¹⁸F label to ensure the final radiotracer retains its biological activity and has favorable pharmacokinetic properties for PET imaging. mdpi.com

A significant application of fluoroisoquinoline-based PET tracers is in the imaging of neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau protein and a primary hallmark of Alzheimer's disease (AD). mdpi.comnih.gov The ability to visualize and quantify tau pathology in the living brain is crucial for early diagnosis, staging disease progression, and evaluating the efficacy of anti-tau therapies. nih.govnih.gov

Derivatives of the quinoline (B57606) and isoquinoline scaffold have shown promise as tau PET tracers. For example, the 2-arylquinoline derivatives, such as ¹⁸F-THK-5105 and ¹⁸F-THK-5117, have demonstrated high binding affinity to tau aggregates in AD brain homogenates. capes.gov.br Autoradiography studies on AD brain sections confirmed that these tracers bind selectively to NFTs and neuropil threads, which are rich in tau protein. capes.gov.br Their binding pattern is distinct from that of amyloid plaque imaging agents like ¹¹C-Pittsburgh compound B, highlighting their specificity for tau pathology. capes.gov.br

Further structure-activity relationship studies on 2-arylquinoline derivatives led to the development of ¹⁸F-THK-5351, which exhibited superior properties, including better clearance from the brain and increased resistance to defluorination in preclinical models. nih.gov These characteristics are essential for an effective PET tracer, as they lead to a better signal-to-noise ratio and reduced off-target radiation exposure. nih.gov The development of these fluorinated quinoline and isoquinoline derivatives represents a significant advancement in the quest for reliable biomarkers for tauopathies. elsevierpure.com

Table 1: Research Findings on Arylquinoline Derivatives for Tau PET Imaging

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| ¹⁸F-THK-5105 | Tau Aggregates | High binding affinity to tau in AD brain homogenates. | capes.gov.br |

| ¹⁸F-THK-5117 | Tau Aggregates | Preferentially bound to neurofibrillary tangles and neuropil threads. | capes.gov.br |

| ¹⁸F-THK-5351 | Tau Aggregates | Superior brain clearance and resistance to defluorination compared to earlier derivatives. | nih.gov |

| ¹⁸F-AV-1451 (Flortaucipir) | Tau Pathology | First FDA-approved PET tracer for imaging tau pathology in AD. mdpi.com | mdpi.commdpi.com |

| ¹⁸F-PM-PBB3 (APN-1607) | Tau Aggregates | Capable of imaging tau in both Alzheimer's and non-Alzheimer's tauopathies. auntminnie.com | auntminnie.com |

Exploration of this compound Derivatives as Modulators of Biological Pathways

The inherent chemical reactivity and structural features of the this compound scaffold make it an attractive starting point for synthesizing molecules that can interact with and modulate various biological pathways.

Isoquinoline derivatives have the potential to modulate neurotransmitter systems, which are crucial for brain function and are implicated in numerous neurological and psychiatric disorders. nih.gov The serotonergic (5-HT) system, for example, plays a significant role in regulating mood and cognition and can indirectly modulate glutamate (B1630785) neurotransmission through various receptors like 5-HT₁A, 5-HT₁B, 5-HT₃, and 5-HT₇. nih.gov

While direct studies on this compound are limited, the broader isoquinoline scaffold is known to be a component of compounds that interact with CNS targets. The structural similarity of the isoquinoline core to certain neurotransmitters or known ligands suggests that derivatives could be designed to bind to specific neurotransmitter receptors or transporters. nih.gov For instance, by modifying the substituents on the isoquinoline ring, it is possible to tune the molecule's affinity and selectivity for different receptors within the serotonin (B10506) or other neurotransmitter systems, such as the glutamate system. nih.gov This presents a therapeutic strategy for conditions like depression and cognitive dysfunction, where modulating these pathways is a key objective. nih.gov

The quinoline and isoquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with potent biological activities, including anticancer effects. nih.gov Derivatives of these scaffolds have been investigated as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.

In lung cancer research, specific mutations in genes like EGFR, KRAS, and PIK3CA drive tumor growth, and targeting the proteins encoded by these genes is a major therapeutic strategy. nih.gov Novel chloroquinoline derivatives incorporating a benzenesulfonamide (B165840) moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung cancer. nih.gov Molecular docking studies of some of these active compounds suggested that their mechanism of action could involve the inhibition of the PI3K (Phosphatidylinositol 3-kinase) enzyme, a key component of a signaling pathway crucial for cell growth and survival. nih.gov

The this compound core provides a rigid framework with specific electronic properties due to the halogen substituents, which can be exploited for designing selective kinase inhibitors. The chlorine atoms at positions 1 and 3 can serve as synthetic handles for introducing different functional groups to optimize binding to the ATP-binding pocket of a target kinase, potentially leading to the development of novel therapeutic agents for lung cancer and other malignancies. nih.gov

Table 2: Examples of Quinoline Derivatives with Anticancer Activity

| Compound Class | Target Cancer | Potential Mechanism | Reference |

|---|---|---|---|

| Chloroquinoline-benzenesulfonamide hybrids | Lung, HeLa, Colorectal, Breast | PI3K enzyme inhibition | nih.gov |

| Phenylethynyl-substituted isoquinolines | Colon Cancer | Inhibition of cyclin D1 |

Development of Novel Therapeutic Agents Based on the Fluoroisoquinoline Scaffold

The fluoroisoquinoline scaffold serves as a versatile foundation for the development of new therapeutic agents targeting a range of diseases. nih.govnih.gov Its structural and chemical properties allow for the generation of diverse molecular libraries with the potential for high affinity and selectivity towards various biological targets. mdpi.com

The research into ¹⁸F-labeled arylquinoline derivatives for tau imaging not only provides diagnostic tools but also offers insights into designing therapeutic molecules. nih.gov The same scaffold that allows for binding to tau aggregates could be modified to develop drugs that inhibit tau aggregation, a key pathological process in Alzheimer's disease. nih.gov The quinazoline (B50416) scaffold, a related heterocyclic system, has already been explored for developing multi-target agents for AD that inhibit cholinesterases and β-amyloid aggregation. nih.gov

Furthermore, the demonstrated anticancer potential of quinoline derivatives highlights the utility of this scaffold in oncology. nih.gov The ability to synthesize hybrids, such as the chloroquinoline-benzenesulfonamides, showcases a strategy to combine different pharmacophores to create multifunctional drugs. nih.gov The fluoroisoquinoline core can be similarly elaborated, attaching various side chains and functional groups to target specific proteins like kinases or to modulate biological pathways implicated in disease. nih.gov The success of piperaquine, a bisquinoline antimalarial, underscores the therapeutic potential of this class of compounds in treating infectious diseases as well. nih.gov The continued exploration of the fluoroisoquinoline scaffold is a promising avenue for discovering next-generation therapeutic agents. nih.govmdpi.com

Anti-cancer Activity Research

Derivatives of the isoquinoline core structure are a subject of intense investigation in oncology research. The strategic placement of substituents on the isoquinoline ring allows for the fine-tuning of activity against various cancer cell lines and molecular targets.

Research has shown that certain derivatives of this compound are being explored for their anti-cancer properties. For instance, phenylethynyl-substituted isoquinolines, which can be synthesized from the this compound precursor, have demonstrated notable antineoplastic activity. These compounds have been found to inhibit the proliferation of colon cancer cells. The mechanism of action for some of these derivatives involves the inhibition of cyclin D1 and the induction of p21 Waf1/Cip1 expression, which are critical regulators of the cell cycle. The inhibition of cyclin D1 can lead to cell cycle arrest, thereby preventing cancer cell division.

The broader family of quinoline and isoquinoline derivatives has shown significant promise. For example, certain tetrahydroquinolinone derivatives have been found to induce apoptosis in lung cancer cells by causing cell cycle arrest at the G2/M phase. nih.gov Similarly, synthetic compounds featuring the 5,8-quinolinedione (B78156) scaffold, structurally related to natural antitumor antibiotics like streptonigrin (B15502) and lavendamycin, have exhibited high cytotoxicity against breast cancer and leukemia cell lines. nih.gov The inclusion of fluorine atoms, as in 6-fluorobenzothiazole and 6-fluorobenzoxazole (B3117181) derivatives, has also been associated with potent anticancer activity against breast cancer cell lines, with some compounds showing GI50 values in the nanomolar range. nih.gov These findings underscore the potential of the fluorinated isoquinoline scaffold as a basis for the development of novel anti-cancer agents.

| Compound Class | Cell Line(s) | Activity/Mechanism | Reference |

|---|---|---|---|

| Phenylethynyl-substituted isoquinolines | Colon cancer cells | Inhibition of cyclin D1, induction of p21 Waf1/Cip1 | |

| 6-Fluorobenzoxazole derivatives | MDA 468 (Breast) | Potent activity with GI50 values of 17 and 37 nM for specific derivatives | nih.gov |

| Tetrahydroquinolinone derivative (4a) | A549 (Lung), HTC-116 (Colon) | Induces cell cycle arrest at G2/M phase, leading to apoptosis | nih.gov |

Antiviral Activity Research

The development of novel antiviral agents is a critical area of medicinal chemistry, and heterocyclic compounds, including isoquinolines, have emerged as a promising source of new therapeutic candidates.

Research into isoquinolone derivatives has identified compounds with significant activity against both influenza A and B viruses. nih.gov Through screening of chemical libraries, a phenylisoquinolone derivative was identified as a potent inhibitor of influenza virus replication. nih.gov To address initial findings of cytotoxicity, chemical modifications were undertaken to improve the compound's profile. This led to the synthesis of numerous derivatives and the identification of a less toxic antiviral agent that could serve as a backbone for further drug development. nih.gov The mechanism of action for these compounds appears to be the suppression of the viral RNA replication step by inhibiting the viral polymerase. nih.gov

While direct studies on this compound derivatives were not prominent in the search results, the broader class of related compounds shows significant potential. For example, derivatives of glycyrrhetinic acid linked to glucuronides have shown enhanced anti-influenza virus activity compared to the parent natural product, with some derivatives exhibiting IC50 values as low as 54 µM. nih.gov Furthermore, research into inhibitors of the human enzyme DDX3X, which is exploited by many viruses, has led to the development of 1,3,4-thiadiazole (B1197879) derivatives with anti-HIV-1 activity in the low micromolar range. researchgate.net